molecular formula C19H24N2O4S2 B1259632 Omapatrilat

Omapatrilat

Cat. No.: B1259632
M. Wt: 408.5 g/mol
InChI Key: LVRLSYPNFFBYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omapatrilat is a complex organic compound with a molecular formula of C₁₉H₂₄N₂O₄S₂ and an average mass of 408.535 Da . This compound features a unique structure that includes a pyrido[2,1-b][1,3]thiazepine ring system, which is fused with a carboxylic acid group and a phenyl-substituted sulfanylpropanoyl amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Omapatrilat typically involves multiple steps. One common approach starts with the preparation of the pyrido[2,1-b][1,3]thiazepine core, followed by the introduction of the phenyl-substituted sulfanylpropanoyl amide and carboxylic acid groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Omapatrilat can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides

Properties

IUPAC Name

5-oxo-4-[(3-phenyl-2-sulfanylpropanoyl)amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRLSYPNFFBYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870095
Record name 5-Oxo-4-(3-phenyl-2-sulfanylpropanamido)octahydro-7H-pyrido[2,1-b][1,3]thiazepine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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